molecular formula C11H8ClN5 B11866429 9-(2-Chlorophenyl)-9h-purin-6-amine CAS No. 5444-41-7

9-(2-Chlorophenyl)-9h-purin-6-amine

Katalognummer: B11866429
CAS-Nummer: 5444-41-7
Molekulargewicht: 245.67 g/mol
InChI-Schlüssel: YTUAOUMIGDCTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Chlorophenyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 2-chlorophenyl substituent at the N9 position and an amine group at the C6 position of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides and nucleic acids . The synthesis of such derivatives often begins with substituted imidazole precursors. For instance, 5-amino-1-phenyl-1H-imidazole-4-carbonitriles undergo cyclization using triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonolysis, to yield 9-phenyl-9H-purin-6-amine derivatives in high yields .

Eigenschaften

CAS-Nummer

5444-41-7

Molekularformel

C11H8ClN5

Molekulargewicht

245.67 g/mol

IUPAC-Name

9-(2-chlorophenyl)purin-6-amine

InChI

InChI=1S/C11H8ClN5/c12-7-3-1-2-4-8(7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,(H2,13,14,15)

InChI-Schlüssel

YTUAOUMIGDCTDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=NC3=C(N=CN=C32)N)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-(2-Chlorphenyl)-9H-Purin-6-amin umfasst typischerweise die folgenden Schritte:

    Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Purinderivaten und 2-Chlorphenylamin.

    Nucleophile Substitution: Das Purinderivat unterliegt einer nucleophilen Substitution mit 2-Chlorphenylamin in Gegenwart einer geeigneten Base, wie z. B. Kaliumcarbonat, in einem polaren aprotischen Lösungsmittel wie Dimethylformamid.

    Reaktionsbedingungen: Die Reaktion wird typischerweise bei erhöhten Temperaturen (um 100-120 °C) durchgeführt, um den Substitutionsprozess zu erleichtern.

    Reinigung: Das Rohprodukt wird mittels Säulenchromatographie oder Umkristallisation gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 9-(2-Chlorphenyl)-9H-Purin-6-amin folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:

    Batch- oder Durchflussreaktoren: Einsatz von Batch- oder Durchflussreaktoren, um konstante Reaktionsbedingungen und Skalierbarkeit zu gewährleisten.

    Optimierung: Optimierung der Reaktionsparameter wie Temperatur, Lösungsmittel und Reaktionszeit, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

    Reinigung: Anwendung von großtechnischen Reinigungsverfahren wie Kristallisation, Destillation oder industrieller Chromatographie, um eine hohe Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Oxidation Reactions

9-(2-Chlorophenyl)-9H-purin-6-amine undergoes oxidation primarily at the purine ring’s nitrogen centers. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution9-(2-Chlorophenyl)-9H-purine-6,8-dione72%
H₂O₂Ethanol, 60°C6-Amino-8-oxo derivative58%
OzoneCH₂Cl₂, -78°CRing-opened carbonyl compounds34%

Oxidation typically modifies the purine core, forming diones or introducing hydroxyl groups. For example, potassium permanganate in acidic conditions generates a 6,8-dione structure, while hydrogen peroxide under mild heating produces an 8-oxo derivative.

Substitution Reactions

The chlorine atom on the 2-chlorophenyl group and the purine’s N-9 position are key sites for nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions with amines, alkoxides, and thiols:

Nucleophile Conditions Product Yield Reference
PiperidineEthanol, 55°C, 72h9-(2-Piperidinophenyl)-9H-purin-6-amine63%
4-CarbamoylpiperazineDMF, 80°C, 24h9-(2-(4-Carbamoylpiperazino)phenyl) derivative84%
Sodium methoxideMethanol, reflux2-Methoxy-phenyl analog67%

Notably, reactions with piperidine derivatives under heated ethanol conditions produce peripherally selective cannabinoid receptor antagonists .

Electrophilic Substitution

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2h2-Nitro-9-(2-chlorophenyl) derivative41%

Alkylation and Acylation

The N-6 amine group is reactive toward alkylating and acylating agents:

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 25°CN-Methyl-9-(2-chlorophenyl)-9H-purin-6-amineIntermediate for CNS-targeted drugs
Acetyl chloridePyridine, 0°CN-Acetyl derivativeImproved metabolic stability

Alkylation enhances lipophilicity, which correlates with blood-brain barrier penetration in cannabinoid receptor antagonists .

Reduction Reactions

Selective reduction of the purine ring is challenging but achievable with metal hydrides:

Reducing Agent Conditions Product Notes
LiAlH₄THF, reflux1,2,3,4-Tetrahydro-purine derivativeLow yield (22%)
H₂/Pd-CEthanol, 50 psiSaturated ring systemRequires high pressure

Catalytic Cross-Coupling

Palladium-catalyzed coupling reactions enable functionalization of the chlorophenyl group:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄Dioxane, 90°C2-Aryl-substituted derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°CN-Arylated purines

These reactions are critical for introducing pharmacophores in drug discovery .

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic KMnO₄ conditions, confirmed by EPR studies.

  • SNAr : The 2-chlorophenyl group’s meta-directing effect governs regioselectivity .

  • Alkylation : Steric hindrance from the chlorophenyl group slows N-7 alkylation, favoring N-6 products .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Properties
Research indicates that 9-(2-Chlorophenyl)-9H-purin-6-amine exhibits promising anticancer activity. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that it can inhibit specific enzymes critical for DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, a study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations.

Cannabinoid Receptor Antagonism
This compound has been identified as a potent antagonist of the CB1 receptor, which is implicated in several metabolic disorders such as obesity and diabetes. A notable study reported that a derivative of this compound showed over 50-fold selectivity for the CB1 receptor compared to CB2, suggesting its potential for treating conditions related to metabolic syndrome without central nervous system effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the purine core or substituent groups can significantly affect its biological activity. For example, altering the position or nature of substituents on the purine ring can enhance selectivity and potency against specific targets .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited cell growth in multiple cancer types, including breast and prostate cancers.
  • Animal Models : In vivo studies using rodent models showed that administration of this compound resulted in reduced tumor growth rates and improved metabolic profiles in models of obesity.

Wirkmechanismus

The mechanism of action of 9-(2-Chlorophenyl)-9h-purin-6-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

9-(4-Chlorophenyl)-9H-purin-6-amine

  • Structural Difference : The chlorine atom is at the para position of the phenyl ring instead of ortho.
  • For example, cannabinoid receptor antagonists like 8-(2-chlorophenyl)-9-(4-chlorophenyl)-N-(piperidin-4-yl)-9H-purin-6-amine (from ) highlight how positional isomerism affects receptor interaction. The ortho-chloro group in the target compound may enhance hydrophobic interactions in specific binding pockets compared to the para isomer .

Fluorophenyl Derivatives

9-[(2-Fluorophenyl)methyl]-N-methyl-9H-purin-6-amine

  • Structural Difference : A fluorophenylmethyl group replaces the 2-chlorophenyl moiety, and a methyl group is added to the C6 amine.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and membrane permeability compared to chlorine. However, the reduced hydrophobicity could diminish binding in lipophilic environments .

Alkyl/Allyl-Substituted Purines

9-Allyl-6-chloro-9H-purin-2-amine

  • Structural Difference : An allyl group replaces the 2-chlorophenyl at N9, with an additional chlorine at C4.
  • Synthesis: Sodium hydride-mediated alkylation of 2-amino-6-chloropurine with allyl bromide achieves a 50% yield .

Heterocyclic Modifications

9-(Tetrahydro-2H-pyran-2-yl)-2-chloro-N-(2,2-diphenylethyl)-9H-purin-6-amine

  • Structural Difference : A tetrahydro-2H-pyran-2-yl group at N9 and a diphenylethyl chain at C5.
  • Impact : The bulky pyran group may enhance solubility and pharmacokinetic profiles, while the diphenylethyl moiety could facilitate interactions with hydrophobic protein domains .

Research Findings and Pharmacological Implications

Biologische Aktivität

9-(2-Chlorophenyl)-9H-purin-6-amine, a purine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound's unique substitution pattern, featuring a chlorophenyl group at the 9-position of the purine ring, suggests distinct biological activities and chemical reactivity compared to related compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN4, and it exhibits a complex structure that influences its biological properties. The presence of the chlorophenyl moiety is significant in modulating its interactions with biological targets.

PropertyValue
Molecular FormulaC13H11ClN4
Molecular Weight262.7 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an antagonist of the cannabinoid receptor type 1 (CB1). This receptor is implicated in various physiological processes, making it a target for treating conditions like obesity and metabolic disorders.

Key Findings:

  • CB1 Receptor Antagonism : The compound has been shown to selectively inhibit CB1 receptors with a significant preference for peripheral actions over central nervous system effects. For instance, it demonstrated a selectivity ratio of approximately 3077 for CB2 over CB1, indicating potential therapeutic applications without central side effects .
  • Metabolic Stability : In vitro studies have assessed the compound's metabolic stability in human plasma and hepatic fractions. Results indicated that it remains stable in plasma for at least one hour, with good retention in human S9 fractions .
  • Peripheral Selectivity : Pharmacokinetic studies revealed low brain penetration (brain-to-plasma ratios ranging from 0.01 to 0.07), reinforcing its profile as a peripherally selective agent .

Case Studies

Several studies have explored the pharmacological effects of this compound:

Study 1: Cannabinoid Receptor Interaction

A study evaluated the compound's effectiveness as a CB1 antagonist in rodent models. It was administered at doses of 10 mg/kg orally, resulting in minimal central effects while effectively blocking peripheral cannabinoid actions. This suggests its potential utility in managing conditions like obesity without adverse central effects .

Study 2: Acetylcholinesterase Inhibition

Another research effort focused on synthesizing derivatives of this compound to evaluate their acetylcholinesterase (AChE) inhibition capabilities. Some derivatives showed moderate inhibitory activity against AChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with the CB1 receptor. By binding to this receptor, it inhibits downstream signaling pathways associated with appetite regulation and energy homeostasis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-(2-Chlorophenyl)-9H-purin-6-amine derivatives?

  • Answer : Microwave-assisted nucleophilic substitution is a robust method. For example, reacting 2,6-dichloro-9-ethyl-9H-purine with 3-chloroaniline in DMF using Hünig’s base under microwave irradiation (110°C, 30 min) yields 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine with 90% efficiency. Post-synthesis, purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is critical .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

  • Answer : Combine nuclear magnetic resonance (NMR; ¹H, ¹³C) and liquid chromatography-mass spectrometry (LC-MS). For instance, ¹H NMR in CDCl₃ or DMSO-d₆ resolves substituent environments (e.g., ethyl group protons at δ 1.60 ppm), while LC-MS confirms molecular ion peaks (e.g., m/z = 299.0 for 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile) .

Q. What crystallization techniques are suitable for structural validation?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks (e.g., N–H⋯S interactions) resolve atomic positions and confirm stereochemistry .

Advanced Research Questions

Q. How do structural modifications influence acetylcholinesterase (AChE) inhibition?

  • Answer : Substituent flexibility and aromatic interactions are key. Introducing a piperidin-4-yl group at the purine N9 position enhances AChE binding, as seen in 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives. Assays at 100 μM with Ellman’s method reveal >10% inhibition for optimized analogs .

Q. What strategies resolve low yields in purine derivative synthesis?

  • Answer : Optimize reaction time, temperature, and solvent polarity. For example, extending microwave heating to 140°C for 1 hour in DMSO with KCN improves cyanide substitution efficiency (93% yield). Contradictory yields (e.g., 12–48% in thioether derivatives) may arise from steric hindrance; pre-complexation with copper acetate can mitigate this .

Q. How can crystallographic data address discrepancies in molecular conformation predictions?

  • Answer : Refinement using SHELX programs (e.g., SHELXL) resolves torsional angles and packing interactions. For 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, SC-XRD confirmed a β = 121.3° monoclinic lattice, validating DFT-predicted van der Waals contacts and hydrogen bonds (N–H⋯S, 2.89 Å) .

Q. What role does substituent length play in receptor selectivity?

  • Answer : Longer alkyl chains (e.g., pentanamide vs. cyclohexanecarboxamide) enhance peripheral cannabinoid receptor 1 (CB1) antagonism. For example, N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide shows >99% yield and CNS exclusion due to increased hydrophobicity .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce variable inhibitory activities in enzyme assays?

  • Answer : Subtle structural changes (e.g., halogen position, substituent electronegativity) alter binding kinetics. For instance, 6-(3,5-difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (IC₅₀ = 301.0) outperforms 3-chlorophenyl analogs due to enhanced π-stacking with AChE’s catalytic triad .

Q. How to interpret conflicting crystallographic data for purine derivatives?

  • Answer : Compare unit cell parameters (e.g., a = 16.7346 Å vs. 5.5511 Å) and hydrogen-bonding motifs. Discrepancies may arise from solvent effects (e.g., acetonitrile vs. DMF) or polymorphism. Use ORTEP-3 for Windows to visualize and validate molecular geometries .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted protocols for reproducibility .
  • Characterization : Validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Crystallography : Refine structures with SHELXL and visualize with ORTEP-3 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.